N-Ethyl-o-toluidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8888. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOUGPLLVVEUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059107 | |

| Record name | N-Ethyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-68-8 | |

| Record name | N-Ethyl-o-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-o-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Ethyl-o-toluidine: Chemical Properties and Structure

This compound is a versatile aromatic amine that serves as a crucial intermediate in various industrial and research applications.[1] Characterized by its ethyl and methyl substituents on an aniline structure, this compound exhibits significant reactivity, making it a valuable component in the synthesis of dyes, pigments, and pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Identity and Structure

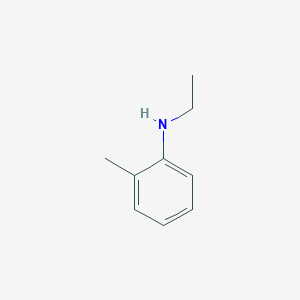

This compound is systematically known as N-ethyl-2-methylaniline.[3] Its structure consists of a benzene ring substituted with an ethylamino group and a methyl group at ortho positions.

Caption: 2D structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | N-ethyl-2-methylaniline | [3] |

| Synonyms | 2-(Ethylamino)toluene, N-Ethyl-2-aminotoluene | [1][4][5] |

| CAS Number | 94-68-8 | [1][4] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1][4] |

| Appearance | Colorless to pale yellow, orange or purple liquid | [1][2] |

| Melting Point | < -15 °C | |

| Boiling Point | 217-218 °C at 1013 hPa | [1][6] |

| Density | 0.938 g/mL at 25 °C | [1][6] |

| Solubility | 1 g/L in water; easily soluble in ethanol and ether | [7] |

| Flash Point | 88 - 89 °C (closed cup) | [4][7] |

| Refractive Index | n20/D 1.547 | [1] |

| Vapor Pressure | 1 hPa at 20 °C | [8] |

Applications in Synthesis

This compound is a key building block in organic synthesis, primarily utilized in:

-

Dye and Pigment Industry : It serves as an intermediate in the synthesis of azo dyes, which are valued for their vibrant colors and stability in textiles and printing.[1]

-

Pharmaceuticals : The compound is used in the development of various pharmaceutical agents, including analgesics, anti-inflammatory drugs, antihistamines, and antibiotics.[1][2]

-

Polymer Chemistry : It is employed in the production of polymer additives to enhance material properties like durability and environmental resistance.[1]

-

Agrochemicals : Its structure is a precursor for creating new compounds with specific functionalities in pesticides.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers. Below are summaries of established protocols.

Synthesis via Bromoethane Alkylation

This method involves the direct alkylation of o-toluidine using bromoethane.[9]

Methodology:

-

Reaction Setup : In a 250mL three-necked flask, combine 40mL (0.37 mol) of o-toluidine and 14mL (0.185 mol) of bromoethane.[9]

-

Reflux : Heat the mixture and reflux for 2 hours.[9]

-

Alkalization : After cooling, alkalize the reaction mixture with a 40% sodium hydroxide solution.[9]

-

Complexation & Stirring : Add a solution of 18.5g (0.136 mol) of zinc chloride in 20mL of water to the mixture and stir for 2.5 hours.[9]

-

Extraction : Filter the solid and continuously extract it with petroleum ether using a Soxhlet apparatus.[9]

-

Purification : Wash the extract with dilute ammonia and distilled water. Evaporate the petroleum ether.[9]

-

Final Product : Distill the residual liquid under reduced pressure, collecting the fraction at 105-110°C (4.67 kPa) to yield the final product.[9]

Caption: Workflow for the synthesis of this compound.

Synthesis via Ethanol Alkylation

An alternative industrial method uses ethanol as the alkylating agent over a catalyst.[9]

Methodology:

-

Catalyst Bed : A fluidized bed reactor is filled with an H₃PO₄-SiO₂ catalyst.[9]

-

Reactant Preparation : A mixture of 66% o-toluidine and 34% ethanol (1:1.2 molar ratio) is prepared.[9]

-

Vaporization : The mixture is evaporated at 250°C in a quartz evaporator.[9]

-

Reaction : The vapor is passed through the fluidized bed, which is heated to 330°C.[9]

-

Condensation : The resulting condensate is collected. The conversion rate of o-toluidine is approximately 80%.[9]

Analytical Protocol: Gas Chromatography

An established analytical method for toluidine isomers can be adapted for this compound. This procedure involves derivatization followed by gas chromatography with an electron capture detector (GC-ECD).[10]

Methodology:

-

Sample Collection : Air samples are collected using a sampling device containing two sulfuric acid-treated filters. The amine is converted to the more stable amine salt on the filter.[10]

-

Sample Preparation : After sampling, filters are transferred to vials with deionized water. The amine salts are converted back to free amines by adding sodium hydroxide.[10]

-

Extraction : The free amine is extracted into toluene.[10]

-

Derivatization : An aliquot of the toluene extract is treated with heptafluorobutyric acid anhydride (HFAA) to form the corresponding derivative. This reaction enhances volatility and detection sensitivity.[10]

-

Analysis : The derivatized sample is analyzed by capillary gas chromatography using an electron capture detector (GC-ECD).[10]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[11]

-

Toxicity : It is toxic if swallowed, in contact with skin, or if inhaled.[6][11] Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[11]

-

Irritation : It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[6][11]

-

Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[4][12] Keep away from heat, sparks, and open flames.[12]

-

Storage : Store in a cool, dry, well-ventilated place, away from oxidizing agents.[7] The recommended storage temperature is below 30°C.[8]

Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[12][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. China this compound CAS NO.: 94-68-8 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 3. Benzenamine, N-ethyl-2-methyl- | C9H13N | CID 7201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 94-68-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound | Henan Techway Chemical Co.,Ltd [techwaychem.com]

- 8. This compound CAS#: 94-68-8 [m.chemicalbook.com]

- 9. News - this compound 94-68-8 [mit-ivy.com]

- 10. osha.gov [osha.gov]

- 11. szabo-scandic.com [szabo-scandic.com]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

Technical Guide: N-Ethyl-o-toluidine (CAS 94-68-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical constants of N-Ethyl-o-toluidine (CAS 94-68-8), along with standardized experimental protocols for their determination. This compound is a versatile aromatic amine utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Core Physical Constants

The physical properties of this compound are critical for its application in various chemical syntheses and for ensuring safe handling and storage. The following tables summarize the key physical constants for this compound.

General and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to light orange or purple liquid |

| Odor | Amine-like |

Thermal Properties

| Property | Value |

| Boiling Point | 214-218 °C |

| Melting Point | < -15 °C |

| Flash Point | 88-98 °C |

| Autoignition Temperature | 445 °C |

Optical and Other Properties

| Property | Value |

| Density | 0.938 - 0.95 g/mL at 20-25 °C |

| Refractive Index | 1.546 - 1.552 at 20 °C |

| Vapor Pressure | 1 hPa at 20 °C |

| Solubility | Soluble in ether and alcohol; very slightly soluble in water |

| Explosive Limits | 1.2 - 5.9 %(V) |

Experimental Protocols

While specific experimental documentation for the determination of this compound's physical constants is not publicly detailed, the following are standard methodologies employed for such characterizations.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is through distillation.[1]

-

Apparatus: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Procedure:

-

The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and liquefies, dripping into the collection flask.

-

The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.[1][2]

-

Determination of Density

The density of a liquid can be determined by measuring its mass and volume. A pycnometer, a flask with a precise volume, is commonly used for accurate measurements.[3]

-

Apparatus: A pycnometer, an analytical balance, and a constant temperature bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

-

The pycnometer is then filled with the liquid sample (this compound), ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried on the outside, and its total mass is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[3]

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. An Abbe refractometer is a standard instrument for this measurement.

-

Apparatus: An Abbe refractometer and a constant temperature source.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the sample (this compound) are placed on the prism of the refractometer.

-

The prisms are closed, and the sample is allowed to come to the desired temperature, typically 20°C, by circulating water from a constant temperature bath.

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Application in Synthesis: Azo Dye Formation

This compound is a key precursor in the synthesis of azo dyes.[4] The general process involves diazotization of a primary aromatic amine followed by coupling with an electron-rich compound like this compound.[5][6]

Caption: A simplified workflow for the synthesis of an azo dye using this compound.

This diagram illustrates the two primary stages: the formation of a diazonium salt from a primary aromatic amine, and the subsequent coupling reaction with this compound to produce the final azo dye. This process is fundamental to the production of a wide range of colorants used in various industries.[4][7]

References

- 1. vernier.com [vernier.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. mt.com [mt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. China this compound CAS NO.: 94-68-8 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

An In-depth Technical Guide to the Synthesis of N-Ethyl-o-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for N-Ethyl-o-toluidine, a versatile chemical intermediate. The document details the reaction mechanisms, experimental protocols, and comparative data for direct alkylation, reductive amination, and catalytic N-alkylation.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several key chemical transformations. This guide focuses on three prominent and industrially relevant methods:

-

Direct Alkylation: A classical approach involving the direct reaction of o-toluidine with an ethylating agent, typically an ethyl halide.

-

Reductive Amination: A controlled, two-step process where o-toluidine first reacts with acetaldehyde to form an imine, which is subsequently reduced to the target secondary amine.

-

Catalytic N-Alkylation: A modern and atom-economical method that utilizes a catalyst to facilitate the reaction between o-toluidine and ethanol, often proceeding through a "borrowing hydrogen" mechanism.

The selection of a particular synthesis route depends on factors such as desired yield, purity requirements, cost of reagents, and scalability.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis methods of this compound. This allows for a direct comparison of the efficiency and reaction conditions of each approach.

| Synthesis Route | Key Reagents | Catalyst/Reducing Agent | Typical Solvent | Reaction Temperature | Reaction Time | Reported Yield (%) |

| Direct Alkylation | o-Toluidine, Ethyl Bromide | None | None (or Ether for workup) | Room Temperature | 24 hours | 63-66%[1] |

| Reductive Amination | o-Toluidine, Acetaldehyde | Sodium Borohydride (NaBH₄) | Ethanol | Room Temperature | Not Specified | High (General) |

| Catalytic N-Alkylation | o-Toluidine, Ethanol | Palladium-based catalyst | Toluene | 110 °C | Not Specified | Good to Excellent (General)[2][3] |

Direct Alkylation of o-Toluidine

Direct alkylation is a fundamental method for the synthesis of N-alkylanilines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of o-toluidine attacks the electrophilic carbon of an ethyl halide.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of o-toluidine acts as a nucleophile, attacking the partially positive carbon atom of the ethyl halide (e.g., ethyl bromide). This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion as a leaving group. A subsequent deprotonation step yields the final this compound product.

References

Spectroscopic Profile of N-Ethyl-o-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Ethyl-o-toluidine (CAS No: 94-68-8), a versatile intermediate in the synthesis of dyes, pigments, and pharmaceuticals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. It is important to note that while mass spectrometry data is well-defined, detailed, experimentally verified assignments for all NMR and IR peaks are not consistently available in public databases. The NMR data presented includes predicted values based on standard chemical shift correlations and data from similar structures, which should be used as a reference pending experimental verification.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~3.6 | Singlet (broad) | 1H | N-H |

| 3.12 | Quartet | 2H | -CH₂- |

| 2.25 | Singlet | 3H | Ar-CH₃ |

| 1.25 | Triplet | 3H | -CH₂-CH₃ |

Note: Predicted values based on typical chemical shifts for similar aromatic amines. Actual values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~146 | C-N |

| ~130 | Aromatic C-H |

| ~127 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~117 | Aromatic C-H |

| ~110 | Aromatic C-C |

| ~38 | -CH₂- |

| ~17 | Ar-CH₃ |

| ~15 | -CH₂-CH₃ |

Note: Predicted values based on typical chemical shifts for substituted anilines. Actual values may vary depending on solvent and experimental conditions.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2970-2850 | Strong | Aliphatic C-H Stretch |

| ~1600 | Strong | Aromatic C=C Bending |

| ~1500 | Strong | Aromatic C=C Bending |

| ~1300 | Medium | C-N Stretch |

| ~750 | Strong | ortho-disubstituted benzene C-H Bending |

Note: Typical absorption ranges for the functional groups present in this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 135 | ~35 | [M]⁺ (Molecular Ion) |

| 120 | 100 | [M-CH₃]⁺ |

| 91 | ~25 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid organic compounds such as this compound. These protocols are based on standard laboratory practices and the instrumentation reported in public databases for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of approximately 5-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60D (for ¹H NMR) or a modern equivalent (e.g., Bruker 400 MHz), is used.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced via a Gas Chromatography (GC) system, such as a HITACHI RMU-7M, which separates the components of the sample before they enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions.

-

Instrumentation: A GC-MS system is employed.

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50-100 °C, held for a few minutes, followed by a ramp to a final temperature of 250-300 °C.

-

-

MS Conditions:

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the fragmentation pattern, which provides structural information.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Solubility Profile of N-Ethyl-o-toluidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethyl-o-toluidine (CAS No. 94-68-8) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound and require a detailed understanding of its solubility for applications ranging from reaction medium selection to formulation and purification.

Introduction to this compound

This compound is an aromatic amine, specifically a derivative of toluidine with an ethyl group attached to the nitrogen atom. Its molecular structure, featuring a nonpolar aromatic ring and a polar secondary amine group, results in a varied solubility profile. Understanding this profile is critical for its effective use in organic synthesis, as an intermediate for dyes and pigments, and in the manufacturing of pharmaceuticals and agrochemicals.

Qualitative and Predictive Solubility of this compound

Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and data from structurally analogous compounds such as o-toluidine and N-ethylaniline, a predictive solubility profile can be established.

This compound is generally characterized as being easily soluble in alcohols and ethers, and very slightly soluble in water. The principle of "like dissolves like" is a key determinant of its solubility. The aromatic ring and the ethyl group contribute to its nonpolar character, favoring solubility in nonpolar solvents. The secondary amine group provides some polarity and the capacity for hydrogen bonding, allowing for miscibility with polar protic solvents.

Table 1: Predicted and Known Solubility of this compound and Structurally Related Compounds

| Solvent Class | Solvent | This compound | o-Toluidine | N-Ethylaniline |

| Polar Protic | Water | Very slightly soluble (~1 g/L) | Slightly soluble (1.1-1.6 g/100 mL) | Insoluble |

| Methanol | Predicted: Soluble | Data not available | Miscible | |

| Ethanol | Soluble | Data not available | Miscible | |

| Polar Aprotic | Acetone | Predicted: Soluble | Data not available | Data not available |

| Acetonitrile | Predicted: Soluble | Data not available | Data not available | |

| Dimethylformamide (DMF) | Predicted: Soluble | Data not available | Data not available | |

| Nonpolar | Toluene | Predicted: Soluble | Readily soluble | Data not available |

| Diethyl Ether | Soluble | Readily soluble | Miscible | |

| Chloroform | Predicted: Soluble | Readily soluble | Data not available | |

| Hexane | Predicted: Sparingly soluble | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a standard methodology for the experimental determination of the solubility of a liquid solute like this compound in an organic solvent. This method is based on the isothermal saturation technique.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight seals

-

Micropipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound in the chosen solvent are prepared at known concentrations. These standards are used to create a calibration curve for quantitative analysis.

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume or mass of the organic solvent. The "excess" is to ensure that a saturated solution is formed with undissolved solute remaining.

-

Equilibration: The vials are securely sealed and placed in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). The mixture is agitated for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the vials are removed and allowed to stand for a short period to allow for the settling of the undissolved solute. To ensure complete separation of the saturated solution from the excess solute, the samples are centrifuged at a high speed.

-

Sample Analysis: A precise aliquot of the clear supernatant (the saturated solution) is carefully withdrawn using a micropipette. This aliquot is then diluted with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: The diluted sample is analyzed by HPLC or GC. The concentration of this compound in the diluted sample is determined by comparing its peak area to the calibration curve.

-

Calculation of Solubility: The solubility is calculated from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents is limited, a strong predictive understanding can be derived from its chemical structure and the properties of similar compounds. For precise applications, the experimental protocol outlined in this guide provides a robust framework for determining its solubility in specific solvents of interest. This information is crucial for optimizing reaction conditions, developing effective purification strategies, and formulating products containing this compound.

Theoretical Framework for the Molecular Structure of N-Ethyl-o-toluidine: A Technical Guide

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a notable absence of in-depth theoretical studies specifically focused on the molecular structure of N-Ethyl-o-toluidine. While extensive research exists for related toluidine and aniline derivatives, this particular molecule has not been the subject of detailed computational analysis. This guide, therefore, presents a comprehensive theoretical framework and workflow that would be applied to such a study, providing researchers, scientists, and drug development professionals with a robust protocol for future investigations.

Introduction to this compound

This compound (2-(Ethylamino)toluene) is an aromatic amine with the chemical formula C9H13N.[1] It serves as a significant intermediate in the synthesis of various dyes and pigments and has applications in the pharmaceutical and polymer industries.[2][3] Understanding its three-dimensional structure, electronic properties, and conformational landscape is crucial for predicting its reactivity, designing novel derivatives, and understanding its potential biological activity.

This technical guide outlines the standard computational methodologies that would be employed to elucidate the molecular structure of this compound from a theoretical perspective.

Physicochemical Properties of this compound

The following table summarizes the known physical and chemical properties of this compound, gathered from various chemical databases and suppliers.

| Property | Value |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| CAS Number | 94-68-8 |

| Appearance | Colorless to yellowish liquid |

| Boiling Point | 218 °C |

| Density | 0.938 g/mL at 25 °C |

| Refractive Index | n20/D 1.547 |

Theoretical Study Workflow

A typical theoretical investigation into the molecular structure of a molecule like this compound follows a systematic workflow. This process begins with an initial guess of the molecular geometry and proceeds through optimization and subsequent analysis of its properties. The following diagram illustrates this logical progression.

Caption: Workflow for a theoretical molecular structure study.

Detailed Methodologies

Geometry Optimization

The first step in a theoretical study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization.

Protocol:

-

Initial Structure: An initial guess for the molecular structure of this compound is constructed using molecular modeling software.

-

Theoretical Method: Density Functional Theory (DFT) is the most common and effective method for geometry optimizations of organic molecules. A suitable functional, such as B3LYP or PBE0, would be chosen. These functionals offer a good balance between computational cost and accuracy.

-

Basis Set: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. For a molecule of this size, a Pople-style basis set like 6-311++G(d,p) is a standard choice, providing flexibility for both core and valence electrons, as well as polarization and diffuse functions to accurately describe bonding and non-bonding interactions.

-

Optimization Algorithm: The optimization calculation is performed using an algorithm like the Berny algorithm, which iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is reached.

Vibrational Frequency Analysis

Once a stationary point is located, it is crucial to determine if it represents a true energy minimum (a stable conformation) or a saddle point (a transition state). This is done by calculating the vibrational frequencies of the molecule.

Protocol:

-

Frequency Calculation: Using the optimized geometry from the previous step, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Hessian Matrix: This calculation involves computing the second derivatives of the energy with respect to the atomic coordinates, which form the Hessian matrix.

-

Frequency Analysis: Diagonalization of the Hessian matrix yields the vibrational frequencies.

-

Real Frequencies: If all calculated frequencies are real (positive), the optimized structure corresponds to a true energy minimum.

-

Imaginary Frequencies: The presence of one or more imaginary (negative) frequencies indicates that the structure is not a minimum. A single imaginary frequency typically corresponds to a transition state.

-

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of the electron distribution in the molecule. It localizes the molecular orbitals into lone pairs, core orbitals, and bonding and anti-bonding orbitals, which correspond to the familiar Lewis structure representation.

Protocol:

-

NBO Calculation: The NBO analysis is performed on the verified ground-state geometry.

-

Data Extraction: The output provides information on:

-

Natural Atomic Charges: The charge distribution on each atom.

-

Hybridization: The hybridization of the atomic orbitals that form the chemical bonds.

-

Hyperconjugative Interactions: The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions are crucial for understanding molecular stability and can reveal subtle electronic effects, such as the interaction of the nitrogen lone pair with the aromatic ring's π-system.

-

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity and electronic properties.

Protocol:

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization or a subsequent single-point energy calculation.

-

Analysis:

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

-

Orbital Visualization: The 3D shapes of the HOMO and LUMO are visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

-

Expected Insights and Applications

A comprehensive theoretical study of this compound, following the protocols outlined above, would yield valuable quantitative data. This data, presented in structured tables, would include optimized bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. Furthermore, the electronic properties derived from NBO and FMO analyses would offer insights into its reactivity, stability, and potential interaction with biological targets, which is of significant interest to drug development professionals. The simulated spectroscopic data would also aid in the experimental characterization of this compound.

References

An In-depth Technical Guide to N-Ethyl-o-toluidine: Synonyms, Properties, and Applications

This technical guide provides a comprehensive overview of N-Ethyl-o-toluidine, a versatile aromatic amine. Aimed at researchers, scientists, and professionals in drug development, this document details its alternative names, chemical and physical properties, and its significant role as a chemical intermediate.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names across different chemical contexts and databases. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous communication in research and development. The IUPAC name for this compound is N-ethyl-2-methylaniline .[1]

Common synonyms and alternative names include:

-

NEOT[6]

The relationship between these names can be visualized as a hierarchical structure, with the IUPAC name being the most formal and others being common or commercial identifiers.

Caption: Hierarchical relationship of this compound nomenclature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, application in synthesis, and for analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [2][5] |

| Molecular Weight | 135.21 g/mol | [1][2][3][7] |

| CAS Number | 94-68-8 | [2][3][7] |

| Appearance | Colorless to pale yellow, orange or purple liquid | [2][6] |

| Boiling Point | 218 °C (lit.) | [2] |

| Density | 0.938 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.547 (lit.) | [2] |

| Flash Point | 89 °C (192.2 °F) - closed cup | |

| Purity | ≥ 96.5% (GC) to 99.5% | [2][6] |

Applications and Experimental Workflows

This compound is a significant intermediate in various industrial and research applications. Its primary use is in the synthesis of dyes and pigments, particularly azo dyes for the textile and printing industries.[2] It also serves as a building block in the production of pharmaceuticals and agrochemicals.[2][6] In the pharmaceutical sector, it is an intermediate for drugs such as antihistamines, antibiotics, and anti-inflammatory agents.[6] Furthermore, it is utilized in polymer chemistry as an additive and as a reagent in analytical chemistry.[2]

General Synthetic Workflow

The role of this compound as a chemical intermediate can be represented in a generalized experimental workflow. This typically involves the reaction of this compound with other precursors to yield more complex molecules.

Caption: General workflow illustrating the role of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, eye and face protection, and a suitable respirator, should be worn when handling this chemical. It should be stored at room temperature.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[7]

References

- 1. Benzenamine, N-ethyl-2-methyl- | C9H13N | CID 7201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound|lookchem [lookchem.com]

- 6. China this compound CAS NO.: 94-68-8 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 7. merckmillipore.com [merckmillipore.com]

Unlocking a World of Discovery: Potential Research Applications of N-Ethyl-o-toluidine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Ethyl-o-toluidine, a readily available chemical intermediate, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant potential in pharmacological research and drug discovery. Its unique structural features, combining a reactive secondary amine and a substituted aromatic ring, provide a foundation for the development of novel therapeutic agents targeting a range of biological pathways. This technical guide explores the promising research applications of this compound derivatives, focusing on their potential as anticancer agents, modulators of metabolic pathways, and neurologically active compounds. Detailed synthetic methodologies, quantitative biological data, and elucidated signaling pathways are presented to empower researchers in their quest for next-generation therapeutics.

Anticancer Activity: Targeting a Flavin Analogue

Derivatives of this compound are key precursors to the synthesis of 5-deazaflavins, a class of compounds recognized for their potent antitumor activities. These molecules, which are structurally analogous to naturally occurring flavins, can interfere with various cellular processes crucial for cancer cell proliferation and survival.

Synthesis of 5-Deazaflavin Derivatives

The synthesis of 5-deazaflavin derivatives from this compound involves a multi-step process. A plausible synthetic route begins with the acylation of the aromatic ring of this compound to introduce a carbonyl group at the ortho position to the amino group, a necessary precursor for the subsequent cyclization reaction. This intermediate, an o-aminoaryl carbonyl compound, can then undergo a Friedländer annulation reaction with a suitable active methylene compound to construct the core quinoline structure of the 5-deazaflavin.

Experimental Protocol: Synthesis of a 2-Amino-N-ethylaryl Ketone Intermediate

A general procedure for the Friedel-Crafts acylation of this compound is as follows:

-

To a cooled (0 °C) and stirred solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equivalents).

-

Slowly add an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) to the mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-N-ethylaryl ketone.

Experimental Protocol: Friedländer Annulation for 5-Deazaflavin Synthesis

A generalized protocol for the synthesis of the 5-deazaflavin core via Friedländer annulation is described below:

-

In a round-bottom flask, dissolve the synthesized 2-amino-N-ethylaryl ketone intermediate (1 equivalent) and an active methylene compound (e.g., ethyl cyanoacetate, 1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid).

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

Collect the solid product by filtration, wash with a cold solvent, and dry.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Biological Data

Several studies have demonstrated the potent cytotoxic effects of 5-deazaflavin derivatives against various cancer cell lines. The data presented below highlights the efficacy of selected compounds.[1][2][3]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5d | MCF-7 (Breast) | 0.0001 | [1][3] |

| Hela (Cervical) | 1.26 | [1][3] | |

| 4j | MCF-7 (Breast) | 0.0005 | [1] |

| 4k | MCF-7 (Breast) | 0.0009 | [1] |

| 5b | MCF-7 (Breast) | 0.001 | [1] |

| 5i | MCF-7 (Breast) | 0.19 | [1] |

| 9f | MCF-7 (Breast) | 0.00457 | [1] |

| 8c | Hela (Cervical) | 1.69 | [1] |

| 9g | Hela (Cervical) | 1.52 | [1] |

| 4f | A549 (Lung) | ~1.5 (comparable to doxorubicin) | [4] |

| MCF-7 (Breast) | ~1.8 (comparable to doxorubicin) | [4] |

Signaling Pathways

The anticancer activity of 5-deazaflavin derivatives is often attributed to their ability to inhibit various protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. By targeting these kinases, 5-deazaflavin derivatives can disrupt the signaling cascades that are often dysregulated in cancer cells, leading to apoptosis and cell cycle arrest.

Figure 1: Proposed mechanism of action for 5-deazaflavin derivatives.

Metabolic Regulation: TGR5 Agonism

This compound serves as a valuable starting material for the synthesis of potent and selective agonists of the Takeda G-protein coupled receptor 5 (TGR5).[5] TGR5 is a bile acid receptor that plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammatory responses, making it an attractive therapeutic target for metabolic disorders such as type 2 diabetes and obesity.

Synthesis of TGR5 Agonist Precursors

The synthesis of TGR5 agonists from this compound likely involves its incorporation into a larger molecular scaffold designed to interact with the receptor's binding pocket. This could involve an initial N-alkylation or acylation to introduce a linker, followed by coupling to another aromatic or heterocyclic system.

Experimental Protocol: General N-Alkylation of this compound

-

Dissolve this compound (1 equivalent) and a suitable alkylating agent (e.g., an alkyl halide, 1.1 equivalents) in a polar aprotic solvent like acetonitrile or DMF.

-

Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2 equivalents) to the mixture.

-

Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) for several hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain the N-alkylated derivative.

Quantitative Biological Data

While specific TGR5 agonists directly synthesized from this compound are not extensively documented in publicly available literature, the EC₅₀ values of various known TGR5 agonists provide a benchmark for the potency to aim for in drug discovery programs.

| Agonist | EC₅₀ (nM) | Reference |

| INT-777 | 200 | [6] |

| LCA (Lithocholic acid) | 530 | [6] |

| Compound 18k | 0.58 | |

| Compound 31d | 0.057 | |

| LT-188A (1) | 15,000 | [7] |

TGR5 Signaling Pathway

Activation of TGR5 by an agonist initiates an intracellular signaling cascade that leads to various beneficial metabolic effects. The binding of the agonist to TGR5, a Gαs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in increased secretion of glucagon-like peptide-1 (GLP-1), enhanced energy expenditure, and improved glucose tolerance.

Figure 2: TGR5 signaling pathway upon agonist binding.

Neurological Applications: Guanidine Derivatives

The guanidine functional group is a key pharmacophore in many biologically active compounds. The synthesis of N-aryl guanidines from this compound opens up possibilities for developing novel agents with applications in neuroscience, including as potential antagonists for N-methyl-D-aspartate (NMDA) receptors or as modulators of other neuronal targets.

Synthesis of Guanidine Derivatives

Guanidine derivatives of this compound can be synthesized through several established methods. One common approach involves the reaction of this compound with a carbodiimide in the presence of a coupling agent, or with a pre-formed guanidinylating agent such as S-methylisothiourea.

Experimental Protocol: Synthesis of an N-aryl Guanidine using a Carbodiimide

-

To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane, add a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1.1 equivalents) and a nucleophilic catalyst (e.g., 4-dimethylaminopyridine (DMAP), 0.1 equivalents).

-

To this mixture, add a primary or secondary amine (1 equivalent).

-

Stir the reaction at room temperature for several hours to overnight.

-

Filter off the urea byproduct and wash the filtrate with dilute acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting guanidine derivative by column chromatography or recrystallization.

Potential Applications and Future Directions

While specific quantitative data for guanidine derivatives of this compound are not yet widely reported, the broad biological activities of guanidine-containing compounds suggest significant potential. Research in this area could focus on:

-

NMDA Receptor Antagonists: Derivatives could be designed to target the NMDA receptor, which is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases.

-

α2-Adrenergic Receptor Agonists/Antagonists: Modulation of these receptors is important for regulating blood pressure and has applications in anesthesia and pain management.

-

Enzyme Inhibitors: The guanidinium group can mimic the side chain of arginine, allowing for the design of inhibitors for enzymes that process arginine-containing substrates.

References

- 1. Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Characterization of a Leoligin-Inspired Synthetic Lignan as a TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of N-Ethyl-o-toluidine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Ethyl-o-toluidine. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's spectral features. This document outlines the expected chemical shifts, multiplicities, and coupling constants, provides a detailed experimental protocol for acquiring such a spectrum, and includes a logical workflow for spectral interpretation.

Introduction to the ¹H NMR Spectroscopy of this compound

This compound (Figure 1) is an aromatic amine whose structure features an ethyl group and a methyl group attached to a benzene ring. ¹H NMR spectroscopy is a powerful analytical technique used to elucidate the structure of organic molecules by providing information about the chemical environment of hydrogen atoms (protons). The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the protons of the ethyl group, the protons of the methyl group, and the amine proton.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted and estimated quantitative data for the ¹H NMR spectrum of this compound. These values are based on spectral databases, predictive algorithms, and analysis of similar structures. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~7.15 | Doublet (d) | 1H | ~7.5 |

| H-4 | ~7.08 | Triplet (t) | 1H | ~7.5 |

| H-3 | ~6.65 | Doublet (d) | 1H | ~7.5 |

| H-5 | ~6.58 | Triplet (t) | 1H | ~7.5 |

| N-H | ~3.5 (variable) | Broad Singlet (br s) | 1H | - |

| N-CH₂ | ~3.15 | Quartet (q) | 2H | ~7.1 |

| Ar-CH₃ | ~2.15 | Singlet (s) | 3H | - |

| N-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | ~7.1 |

Experimental Protocol

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of high-purity this compound into a clean, dry vial.

-

Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently agitate the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Sample Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming of the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.

-

Tuning and Matching: Tune and match the probe for the ¹H nucleus to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters: Set the following acquisition parameters:

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.

-

Pulse Angle: A 30-45° pulse angle is often used for quantitative measurements.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

-

Peak Picking: Identify the precise chemical shift of each peak and determine the multiplicities and coupling constants.

Interpretation of the ¹H NMR Spectrum

The interpretation of the ¹H NMR spectrum of this compound follows a logical workflow, as illustrated in the diagram below. The process involves identifying the different types of proton signals, analyzing their chemical shifts, multiplicities, and integration values to assign them to the corresponding protons in the molecule.

Aromatic Protons (δ ~6.5-7.2 ppm)

The four protons on the benzene ring are non-equivalent and give rise to four distinct signals in the aromatic region. The ortho and para positions relative to the amino group are shielded, while the meta position is less affected.

-

H-6: This proton is ortho to the amino group and meta to the methyl group. It is expected to be the most downfield of the aromatic protons and appear as a doublet due to coupling with H-5.

-

H-4: This proton is para to the amino group and meta to the methyl group. It will appear as a triplet due to coupling with H-3 and H-5.

-

H-3: This proton is meta to the amino group and ortho to the methyl group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-4.

-

H-5: This proton is meta to the amino group and para to the methyl group. It will appear as a triplet due to coupling with H-4 and H-6.

Amine Proton (δ ~3.5 ppm, variable)

The proton attached to the nitrogen atom (N-H) typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Ethyl Group Protons

-

N-CH₂ (δ ~3.15 ppm): The two protons of the methylene group are adjacent to the nitrogen atom and the methyl group of the ethyl chain. The electronegative nitrogen atom deshields these protons, causing them to resonate downfield. They will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 = 3+1 = 4).

-

N-CH₂-CH₃ (δ ~1.25 ppm): The three protons of the terminal methyl group of the ethyl chain are adjacent to the methylene group. They will appear as a triplet due to coupling with the two protons of the methylene group (n+1 = 2+1 = 3).

Aromatic Methyl Group Protons

-

Ar-CH₃ (δ ~2.15 ppm): The three protons of the methyl group attached to the aromatic ring are equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that allows for the unambiguous confirmation of its structure. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, each proton in the molecule can be assigned. This guide serves as a comprehensive resource for researchers and scientists working with this compound, providing the necessary data and protocols for its spectral interpretation.

In-Depth Analysis of N-Ethyl-o-toluidine Mass Spectrometry Fragmentation Patterns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of N-Ethyl-o-toluidine (also known as 2-(Ethylamino)toluene). Understanding these fragmentation pathways is crucial for the identification and structural elucidation of this compound in various research and development settings. This document presents quantitative fragmentation data, a detailed experimental protocol for its acquisition, and a visual representation of the primary fragmentation cascade.

Quantitative Fragmentation Data

The mass spectrum of this compound is characterized by several key fragment ions. The relative intensities of these ions provide a unique fingerprint for the molecule. The quantitative data for the most significant peaks are summarized in the table below.[1]

| m/z | Relative Intensity | Proposed Fragment Ion |

| 135 | 33.0% | [M]+• (Molecular Ion) |

| 120 | 100% | [M-CH₃]+ |

| 106 | 16.1% | [M-C₂H₅]+ |

| 91 | 22.9% | [C₇H₇]+ (Tropylium ion) |

| 65 | 12.3% | [C₅H₅]+ |

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.

-

Perform serial dilutions to obtain a working concentration of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 6890 GC system or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5973 Mass Selective Detector or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

4. Data Analysis:

-

Acquire the mass spectrum of the this compound peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

Primary Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron from the nitrogen atom, forming the molecular ion ([M]+•) at m/z 135. The subsequent fragmentation is driven by the stability of the resulting ions. The proposed primary fragmentation pathway is visualized in the diagram below.

Caption: Proposed fragmentation pathway of this compound.

The fragmentation is dominated by the loss of a methyl radical (•CH₃) from the ethyl group, leading to the formation of a stable, resonance-stabilized ion at m/z 120, which is the base peak in the spectrum. Another significant fragmentation is the loss of an ethyl radical (•C₂H₅), resulting in an ion at m/z 106. Further fragmentation of the m/z 120 ion can lead to the formation of the highly stable tropylium ion at m/z 91, which can then lose acetylene to form the ion at m/z 65.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using N-Ethyl-o-toluidine as an Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of azo dyes using N-Ethyl-o-toluidine as a key aromatic amine intermediate. The protocols detailed below are based on well-established methods for diazotization and azo coupling reactions.[1][2] While specific quantitative data for azo dyes derived directly from this compound is not extensively published, this document presents representative data from analogous azo dye systems to guide researchers in their synthetic endeavors.

Azo dyes constitute the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and increasingly, the pharmaceutical and life sciences sectors due to their potential biological activities.[3] The synthesis of these dyes involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound.

Principle of Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a two-stage electrophilic aromatic substitution mechanism:

-

Diazotization: this compound is converted into its corresponding diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[2][3]

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, reacts with an electron-rich coupling component, such as a phenol or a naphthol derivative.[4] The coupling reaction typically occurs at the para-position to an activating group on the coupling agent.[4]

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol outlines the conversion of this compound to its diazonium salt.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a 250 mL beaker, prepare a solution of this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and distilled water (10 mL).

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.[3]

-

In a separate beaker, dissolve sodium nitrite (0.011 mol) in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution, maintaining the temperature between 0-5 °C.[3]

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-20 minutes at the same temperature to ensure complete diazotization.[3]

-

The presence of excess nitrous acid can be confirmed by a positive test on starch-iodide paper (the paper turns blue-black).

-

The resulting cold solution of this compound diazonium chloride is used immediately in the subsequent coupling reaction. Caution: Diazonium salts are unstable and potentially explosive when dry and should therefore be kept in solution and used without delay.[3]

Protocol 2: Azo Coupling with Phenolic and Naphthol Derivatives

This protocol describes the coupling of the this compound diazonium salt with a suitable coupling agent to form the azo dye.

Materials:

-

This compound diazonium chloride solution (from Protocol 1)

-

Phenol, p-Cresol, 2-Naphthol, or other suitable coupling agent

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, dissolve the chosen coupling agent (0.01 mol) in 20 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this alkaline solution to 0-5 °C in an ice bath with constant stirring.[3][5]

-

Slowly and with vigorous stirring, add the freshly prepared, cold this compound diazonium chloride solution to the cold alkaline solution of the coupling agent.[3]

-

A colored precipitate of the azo dye should form immediately.[6]

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.[6]

-

Collect the precipitated dye by vacuum filtration and wash it with cold distilled water.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Data Presentation

Table 1: Representative Quantitative Data for Azo Dyes Derived from Toluidine Analogs

Note: The following data is representative of azo dyes synthesized from toluidine derivatives and may be used as an estimation for dyes derived from this compound.

| Coupling Agent | Product Name (Analogous) | Molecular Formula (Analogous) | Typical Yield (%) | λmax (nm) (in Ethanol) | Observed Color |

| Phenol | 2-Methyl-4-nitro-1-(p-hydroxyphenylazo)benzene | C₁₃H₁₁N₃O₃ | ~85%[3] | 480[3] | Orange-Red |

| p-Cresol | 2-Methyl-4-nitro-1-(4-hydroxy-3-methylphenylazo)benzene | C₁₄H₁₃N₃O₃ | ~88% | 495 | Red |

| 2-Naphthol | 1-(o-Tolylazo)-2-naphthol | C₁₇H₁₄N₂O | >90% | 490 | Orange-Red[7] |

Table 2: Representative Spectroscopic Data for Azo Dyes

| Spectroscopic Technique | Characteristic Peaks/Signals |

| UV-Vis | A broad absorption band in the visible region (400-600 nm) is characteristic of the extended conjugation of the azo chromophore. The λmax is influenced by the substituents on the aromatic rings.[8] |

| FT-IR (KBr, cm⁻¹) | ~3400 (O-H stretch, if phenol/naphthol is used), ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (Aromatic C=C stretch), ~1450-1400 (-N=N- stretch, often weak), ~1250 (C-O stretch, if phenol/naphthol is used).[9][10] |

| ¹H NMR (CDCl₃, δ ppm) | 6.5-8.5 (Aromatic protons), 3.5-4.5 (Protons of the ethyl group on nitrogen), 2.0-2.5 (Protons of the methyl group on the toluidine ring), 9.5-15.0 (Phenolic -OH proton, if present, often broad).[11][12] |

Table 3: Representative Fastness Properties of Azo Dyes on Textiles

The grading is based on a scale of 1 to 5, where 5 represents excellent fastness and 1 represents poor fastness.[13][14]

| Fastness Property | Test Method | Typical Grade |

| Light Fastness | ISO 105-B02 | 3-4 |

| Washing Fastness | ISO 105-C06 | 4-5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 |

Visualizations

Caption: Reaction pathway for the synthesis of an azo dye from this compound.

Caption: Experimental workflow for the synthesis of azo dyes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. How to Test Color Fastness: A Step-by-Step Guide for Accurate Results [opsninja.com]

- 14. TEXTILE CHEMROSE: Fastness Properties of Dyed and Printed Textiles [textilechemrose.blogspot.com]

Application Note: Laboratory-Scale Synthesis of N-ethyl-o-toluidine via Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction N-ethyl-o-toluidine is a valuable chemical intermediate used in the synthesis of various commercial products, including azo dyes, pigments, and pharmaceutical compounds like analgesics and anti-inflammatory agents.[1] It also serves as a versatile building block in organic synthesis research.[1] While several methods exist for the N-alkylation of aromatic amines, reductive amination offers a controlled and efficient pathway for synthesizing secondary amines like this compound from a primary amine (o-toluidine) and an aldehyde (acetaldehyde).[2][3] This method avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[3] This protocol details a laboratory-scale procedure for the N-ethylation of o-toluidine using a one-pot reductive amination reaction.